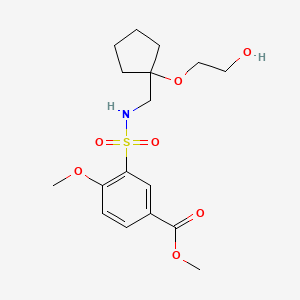
methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzoate core substituted with a methoxy group and a sulfamoyl group linked to a cyclopentyl moiety, which is further functionalized with a hydroxyethoxy group. The structural complexity of this molecule allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of the Benzoate Core: The starting material, 4-methoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Introduction of the Sulfamoyl Group: The methyl 4-methoxybenzoate is then reacted with a sulfamoyl chloride derivative under basic conditions (e.g., using triethylamine) to introduce the sulfamoyl group.
Cyclopentyl Functionalization: The intermediate product is further reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the benzoate core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfamoyl-containing molecules on biological systems. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group could form hydrogen bonds or ionic interactions with target proteins, while the hydroxyethoxy group might enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfamoyl and cyclopentyl groups, making it less reactive and less biologically active.
N-(Cyclopentylmethyl)sulfamoylbenzoate: Similar but lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
Methyl 3-(N-(cyclopentylmethyl)sulfamoyl)-4-methoxybenzoate: Similar but without the hydroxyethoxy group, potentially altering its biological activity and chemical reactivity.
Uniqueness
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxyethoxy group enhances its solubility, while the sulfamoyl group provides potential for strong interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique features
Propriétés
IUPAC Name |
methyl 3-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-14-6-5-13(16(20)24-2)11-15(14)26(21,22)18-12-17(25-10-9-19)7-3-4-8-17/h5-6,11,18-19H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIQXJGPVRFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)
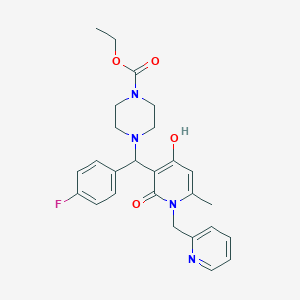
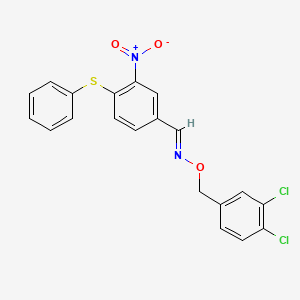
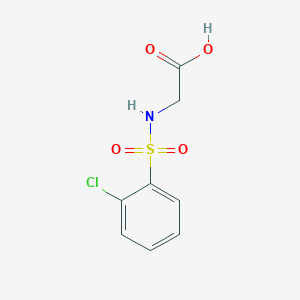
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2764706.png)
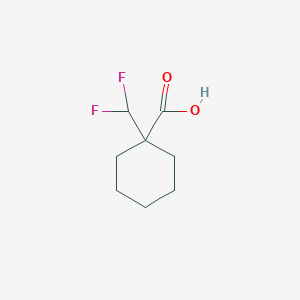
![3-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)
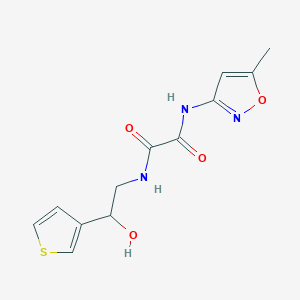
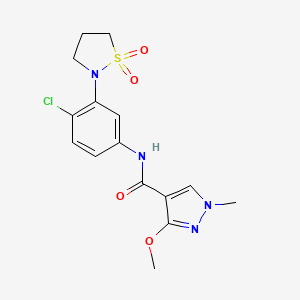
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
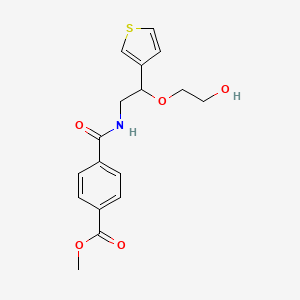
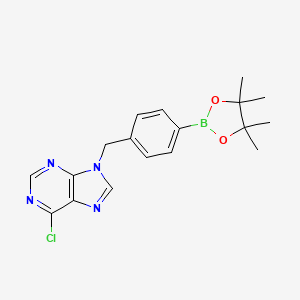
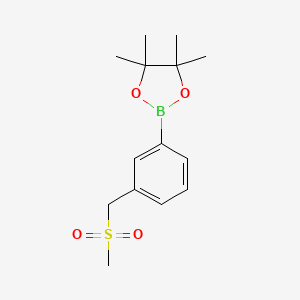
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
